molecular formula C10H18N2 B1524514 decahydro-1H-pyrrolo[3,4-a]indolizine CAS No. 1354954-15-6

decahydro-1H-pyrrolo[3,4-a]indolizine

Cat. No. B1524514
M. Wt: 166.26 g/mol
InChI Key: ATTNTEJBTCFFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydro-1H-pyrrolo[3,4-a]indolizine is a chemical compound with the molecular formula C10H18N2 and a molecular weight of 166.26 . It is used in proteomics research .


Synthesis Analysis

The synthesis of indolizines, which include decahydro-1H-pyrrolo[3,4-a]indolizine, has been a topic of interest in recent years. Classical methodologies such as Scholtz or Chichibabin reactions have been used, but new strategies have also been developed .


Molecular Structure Analysis

The molecular structure of decahydro-1H-pyrrolo[3,4-a]indolizine is complex, contributing to its unique properties. The InChI code for this compound is 1S/C10H18N2/c1-2-4-12-7-8-5-11-6-9 (8)10 (12)3-1/h8-11H,1-7H2 .


Physical And Chemical Properties Analysis

Decahydro-1H-pyrrolo[3,4-a]indolizine is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and refractive index are not provided in the search results .

Scientific Research Applications

Antitumor Potential

Decahydro-1H-pyrrolo[3,4-a]indolizine and its derivatives exhibit potential in antitumor applications. For example, the synthesis of pyrazolo[3,4-e]pyrrolo[3,4-g]indolizine derivatives was reported as potential antitumor agents, highlighting the relevance of this class of compounds in cancer research (Artico et al., 1989).

Synthesis and Chemical Properties

The synthesis of indolizines, including decahydro-1H-pyrrolo[3,4-a]indolizine, has seen significant advancements. Recent advances in the synthesis of indolizines and their π-expanded analogues are notable, suggesting the growing interest in these compounds in chemical research (Sadowski et al., 2016).

Pharmacological Aspects

While the focus here is not on drug use and dosage, it's important to note the pharmacological interest in pyrrolo[2,1,5-cd]indolizine derivatives, a related class, in estrogen receptor binding, indicating potential therapeutic applications (Jørgensen et al., 2000).

Novel Synthesis Methods

Innovative synthesis methods for decahydro-1H-pyrrolo[3,4-a]indolizine derivatives have been developed, such as the one-pot synthesis through a [3+2] cycloaddition-oxidation reaction catalyzed by CuII salt (Liu et al., 2013).

Diverse Applications in Organic Synthesis

The versatility of decahydro-1H-pyrrolo[3,4-a]indolizine in organic synthesis is further highlighted by its use in the synthesis of other complex heterocyclic structures, which have potential applications in various fields of chemistry and pharmacology (Basavaiah et al., 2009).

Safety And Hazards

The safety information for decahydro-1H-pyrrolo[3,4-a]indolizine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2,3,3a,4,6,7,8,9,9a,9b-decahydro-1H-pyrrolo[3,4-a]indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-2-4-12-7-8-5-11-6-9(8)10(12)3-1/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTNTEJBTCFFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CNCC3C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

decahydro-1H-pyrrolo[3,4-a]indolizine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Grigg, MF Jones, M McTiernan, V Sridharan - Tetrahedron, 2001 - Elsevier
A novel tactical combination of the iminium ion induced decarboxylative generation of azomethine ylides, from secondary acyclic and cyclic α-amino acids, and their 1,3-dipolar …
Number of citations: 18 www.sciencedirect.com

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